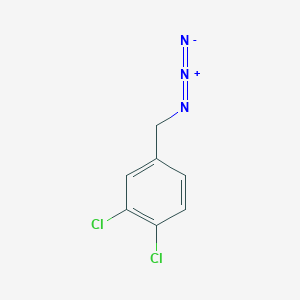

4-(Azidomethyl)-1,2-dichlorobenzene

Overview

Description

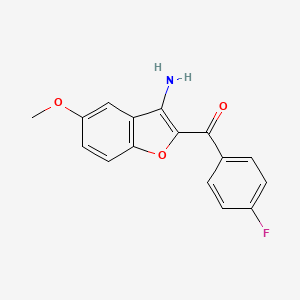

The compound “4-(Azidomethyl)-1,2-dichlorobenzene” likely contains a benzene ring, which is a cyclic compound with alternating double bonds, substituted with two chlorine atoms and an azidomethyl group. The azide group (-N3) is a functional group that consists of three nitrogen atoms. It’s known for its high reactivity .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzene ring with the azidomethyl group attached to one carbon and two chlorine atoms attached to the adjacent carbons .Chemical Reactions Analysis

Azides are known for their participation in various chemical reactions. One of the most common reactions involving azides is the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction”, which involves the reaction of an azide with an alkyne to form a 1,2,3-triazole .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the azide group might confer reactivity, while the dichlorobenzene moiety might influence the compound’s polarity and boiling/melting points .Scientific Research Applications

Synthesis Applications

4-(Azidomethyl)-1,2-dichlorobenzene is utilized in the synthesis of various chemical compounds. For instance, it is involved in the formation of 1,4-disubstituted 1,2,3-triazoles, synthesized from azidomethyl-benzene derivatives and used for inhibiting the acidic corrosion of steels (Negrón-Silva et al., 2013).

Catalytic Applications

It is also significant in the catalytic oxidation of dichlorobenzene. Studies demonstrate that transition metal oxides, when supported on TiO2 and Al2O3, effectively catalyze the oxidation of 1,2-dichlorobenzene, with variations in activity depending on the nature of the transition metal oxide used (Krishnamoorthy, Rivas, & Amiridis, 2000).

Environmental Interactions

In environmental studies, this compound has been examined for its potential impacts. For example, its presence and fate in various environmental matrices like lavatory air, waste water, and human breast milk have been explored to understand its environmental distribution and potential health effects (Juvancz et al., 2010).

Photocatalytic and Photochemical Studies

Photocatalytic and photochemical studies have also been conducted on dichlorobenzene derivatives. This includes examining their interaction with Si(111) 7×7 surfaces under photoinduced conditions, providing insights into their chemical behavior upon exposure to light (Lu, Polanyi, & Rogers, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(azidomethyl)-1,2-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c8-6-2-1-5(3-7(6)9)4-11-12-10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZXAVGWNACMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=[N+]=[N-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride](/img/structure/B2692486.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2692487.png)

![2-O-tert-butyl 3-O-ethyl (3S,3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B2692488.png)

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692489.png)

![4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine](/img/structure/B2692494.png)

![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2692496.png)

![6-Isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2692497.png)

![tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate](/img/structure/B2692498.png)

![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2692508.png)